4-chloro-2-(1H-tetrazol-1-yl)benzoic acid
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Overview
Description
4-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5ClN4O2 and a molecular weight of 224.60 g/mol It is a derivative of benzoic acid, where a chlorine atom and a tetrazole ring are substituted at the 4 and 2 positions, respectively
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.
Pharmacokinetics
Similar compounds have been suggested to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Similar compounds have demonstrated cytotoxic activities against cancer cell lines . This suggests that 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between an azide and a nitrile group under mild conditions, often referred to as "click chemistry" . The reaction is usually carried out in the presence of a copper catalyst and a suitable solvent such as water or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzoic acids.
Coupling: Formation of amides or esters.
Scientific Research Applications
4-chloro-2-(1H-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It serves as a ligand in the study of enzyme interactions and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a triazole ring instead of a tetrazole ring.
5-chloro-2-(1H-tetrazol-1-yl)benzoic acid: Similar structure with the chlorine atom at a different position.
Uniqueness
4-chloro-2-(1H-tetrazol-1-yl)benzoic acid is unique due to the presence of both a chlorine atom and a tetrazole ring, which confer specific chemical properties and reactivity. The tetrazole ring provides a unique electronic structure that can enhance binding interactions in biological systems, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
4-chloro-2-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHKEJFZXGUNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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